molecular formula C9H11NO4S B1304663 2-(Ethanesulphonylamino)benzoic acid CAS No. 923248-03-7

2-(Ethanesulphonylamino)benzoic acid

Cat. No.: B1304663
CAS No.: 923248-03-7
M. Wt: 229.26 g/mol
InChI Key: KIQMGWWNNOSBIJ-UHFFFAOYSA-N
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Description

2-(Ethanesulphonylamino)benzoic acid is a compound with significant applications in various fields, including medical, environmental, and industrial research. It has been used as a lead compound in drug development, particularly in the creation of sulfonamide-based antibiotics and anticancer agents.

Scientific Research Applications

2-(Ethanesulphonylamino)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: It serves as a lead compound in the development of new drugs, including antibiotics and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins .

Biochemical Analysis

Biochemical Properties

2-(Ethanesulphonylamino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as carboxyl methyltransferase, which catalyzes the methylation of benzoic acid derivatives . These interactions are essential for the compound’s role in various metabolic pathways, influencing the activity and function of the enzymes involved.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the stability and activity of specific proteins within cells, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and function, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular processes and potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the amino acid conjugation pathway. This pathway involves the formation of a xenobiotic acyl-CoA thioester, which is then conjugated with glycine to form hippuric acid. This process is essential for the metabolism and detoxification of the compound in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments, affecting its overall activity and function .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical effects. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is crucial for its activity and function in various biochemical processes .

Preparation Methods

The synthesis of 2-(Ethanesulphonylamino)benzoic acid typically involves the reaction of benzoic acid derivatives with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane or chloroform and bases such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-(Ethanesulphonylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide. .

Comparison with Similar Compounds

2-(Ethanesulphonylamino)benzoic acid can be compared with other sulfonamide-based compounds, such as:

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties but different pharmacokinetics.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim for its broad-spectrum antibacterial activity.

    Sulfadiazine: Another sulfonamide with applications in treating bacterial infections and as a component in silver sulfadiazine cream for burns.

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and its potential for modification to create a wide range of derivatives with varying properties .

Properties

IUPAC Name

2-(ethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQMGWWNNOSBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378760
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923248-03-7
Record name 2-[(Ethanesulfonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethanesulfonamidobenzoic acid
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